4-Amino-5-bromo-2-chlorobenzonitrile
Description
4-Amino-5-bromo-2-chlorobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at position 4, a bromine atom at position 5, a chlorine atom at position 2, and a nitrile (-CN) group at position 1 (based on benzonitrile nomenclature). This unique arrangement of electron-withdrawing (Br, Cl, CN) and electron-donating (NH₂) groups imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
4-amino-5-bromo-2-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 |
InChI Key |
RUGHKVZHCYCXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The preparation of 4-Amino-5-bromo-2-chlorobenzonitrile typically involves the following key stages:
| Step Number | Reaction Type | Description |
|---|---|---|
| 1 | Formation of 4-Amino-2-chlorobenzonitrile | Reduction or amination of 4-nitro-2-chlorobenzonitrile or direct amination of 2-chlorobenzonitrile derivatives. |
| 2 | Diazonium Salt Formation | Conversion of 4-amino group to diazonium salt using sodium nitrite in acidic aqueous medium at low temperature (0–5 °C). |
| 3 | Sandmeyer-type Bromination | Replacement of diazonium group with bromine using copper(I) bromide (CuBr) in hydrochloric acid at 0–20 °C, yielding 4-bromo-5-chloro-benzonitrile or positional isomers. |
| 4 | Purification | Extraction, washing, drying, and chromatographic purification to isolate the target compound with high purity. |
This sequence is supported by literature protocols that emphasize the diazotization and Sandmeyer reaction as critical steps for introducing bromine selectively at the 5-position while preserving the amino and chloro substituents at other positions.
Detailed Preparation Methodology
Synthesis of 4-Amino-2-chlorobenzonitrile (Precursor)
- Starting from commercially available 4-nitro-2-chlorobenzonitrile, catalytic hydrogenation or reduction with stannous chloride in hydrochloric acid converts the nitro group to an amino group.
- Alternatively, direct amination methods may be employed under controlled conditions to avoid side reactions.
Diazotization of 4-Amino-2-chlorobenzonitrile
- Dissolve 4-amino-2-chlorobenzonitrile (typically 38 mmol) in concentrated hydrochloric acid (27 mL).
- Cool the solution to 0–5 °C to maintain stability of the diazonium salt.
- Add sodium nitrite (1.5 equivalents, 39 mmol) slowly under stirring, keeping the temperature within 0–5 °C to form the diazonium salt.
Sandmeyer Bromination to 4-Bromo-5-chloro-benzonitrile
- Prepare a separate flask containing copper(I) bromide (1.4 equivalents, 53 mmol) and concentrated hydrochloric acid (22 mL).
- Slowly pour the diazonium salt solution into this flask at 0–20 °C.
- Stir the reaction mixture for 2 hours to allow substitution of the diazonium group by bromine.
- Quench the reaction by pouring into ice water (50 mL).
Work-Up and Purification
- Extract the organic layer with ethyl acetate (100 mL), followed by two additional extractions (2 × 50 mL).
- Wash combined organic extracts with saturated sodium bicarbonate solution (150 mL) and brine (3 × 100 mL).
- Dry over sodium sulfate (Na2SO4), concentrate under reduced pressure.
- Purify the residue by silica gel chromatography using petroleum ether:ethyl acetate (10:1) as eluent.
- Yield: 72–75% of 4-bromo-5-chloro-benzonitrile as a white solid.
Alternative Synthetic Approaches
Bromination of 2-Chlorobenzonitrile
- Direct electrophilic bromination of 2-chlorobenzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions can yield 5-bromo-2-chlorobenzonitrile.
- This intermediate can be further aminated at the 4-position via nitration followed by reduction or via directed lithiation and amination techniques.
Industrial Scale Hydrolysis and Functional Group Transformations
- Hydrolysis of 5-bromo-2-chlorobenzonitrile under alkaline conditions generates 5-bromo-2-chlorobenzoate salts.
- Subsequent acidification with protonic acids (e.g., HCl) yields 5-bromo-2-chlorobenzoic acid, which can be further functionalized.
- This route is advantageous for industrial production due to simple operation, high selectivity, and cost-effectiveness.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Maintains diazonium salt stability, minimizes side reactions |
| Temperature (Sandmeyer) | 0–20 °C | Controls rate of bromination, prevents overreaction |
| Stoichiometry (NaNO2) | 1.5 equivalents | Ensures complete diazotization |
| Stoichiometry (CuBr) | 1.4 equivalents | Facilitates efficient bromide substitution |
| Solvent | Concentrated HCl and aqueous media | Provides acidic environment for diazotization and substitution |
| Purification | Silica gel chromatography (petroleum ether:ethyl acetate 10:1) | Achieves high purity (≥ 95%) |
Analytical Characterization
- Melting Point : Typically around 133 °C for 5-bromo-2-chlorobenzonitrile derivatives; deviations indicate impurities.
- NMR Spectroscopy : Aromatic proton signals are influenced by Br and Cl substituents; amino protons appear as characteristic singlets.
- HPLC/GC : Used to confirm purity, with commercial standards requiring ≥ 95% purity.
- Mass Spectrometry : Confirms molecular weight (approx. 216.46 g/mol).
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Amino-2-chlorobenzonitrile | Diazotization → Sandmeyer bromination | 72–75 | Well-established, high purity |
| 2 | 2-Chlorobenzonitrile | Bromination (Br2 or NBS) → Amination | Variable | Requires careful regioselectivity |
| 3 | 5-Bromo-2-chlorobenzonitrile | Hydrolysis (alkali) → Acidification | High | Industrial scale, cost-effective |
Research Discoveries and Industrial Relevance
- The diazotization-Sandmeyer route remains the most selective and widely adopted method for preparing this compound with consistent yields and purity.
- Industrial processes leverage the hydrolysis of nitrile intermediates to generate related benzoic acids, facilitating downstream functionalization.
- Recent studies highlight the compound's utility as an intermediate in synthesizing pharmacologically active molecules, including HIV-1 fusion inhibitors and metabotropic glutamate receptor modulators.
- Scale-up processes have been demonstrated with cost-effective raw materials and optimized reaction parameters to maximize yield and minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines.
Coupling Reactions: The bromo and chloro substituents make it suitable for cross-coupling reactions like Suzuki and Heck reactions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Scientific Research Applications
Chemical Properties and Reactivity
4-Amino-5-bromo-2-chlorobenzonitrile features an amino group, a bromine atom, and a chlorine atom attached to a benzene ring with a nitrile functional group. This unique combination of substituents enhances its reactivity and potential for diverse chemical transformations.
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : This compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been explored for their potential in treating cancer and neurological disorders. For instance, modifications to the compound have led to the development of metabotropic glutamate receptor (mGluR5) modulators, which exhibit varying degrees of binding affinity and functional activity.
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. Studies have shown that certain derivatives demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .
2. Agrochemicals
- Pesticide Synthesis : The compound has been utilized in developing novel pesticides. Modifications to its structure have yielded derivatives with enhanced efficacy against specific pests, showcasing the compound's potential in agricultural applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the benzene ring can significantly influence the compound's efficacy.
Table 1: Summary of SAR Findings
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| This compound | - | Intermediate | |
| 5-Bromo-2-hydroxybenzonitrile | Hydroxyl group | Increased mGluR5 binding | |
| 5-Bromo-4-methylbenzonitrile | Methyl group | Anticancer activity |
Case Studies
Case Study 1: Synthesis of mGluR5 Modulators
In a notable study, researchers synthesized a series of compounds based on this compound to evaluate their potential as mGluR5 receptor modulators. Using radioligand displacement assays, the study found that specific structural modifications significantly enhanced receptor interaction, indicating promising pathways for drug development targeting neurological disorders.
Case Study 2: Agrochemical Applications
Another study focused on synthesizing pesticides from this compound. Researchers modified its structure to improve bioactivity against specific agricultural pests while minimizing environmental impact. The findings suggested that certain derivatives exhibited superior efficacy compared to existing pesticides, highlighting the compound's relevance in agrochemical research.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chlorobenzonitrile depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple substituents on the benzene ring allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Halogenated Benzonitriles
Key Observations :
- Hydroxy vs. Amino Groups: 5-Bromo-2-hydroxybenzonitrile exhibits strong hydrogen-bonding interactions (O–H⋯N) in its crystal structure , whereas the amino group in the target compound enables nucleophilic reactivity, facilitating cross-coupling reactions.
- Positional Isomerism: 2-Amino-5-chlorobenzonitrile lacks bromine and has a simpler substitution pattern, which may limit its utility in complex synthetic pathways compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The nitrile group in the target compound enhances polarity compared to ester derivatives like Methyl 5-Amino-2-bromo-4-chlorobenzoate, which may exhibit higher solubility in non-polar solvents .
- Amino-containing analogs (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) are more reactive toward electrophilic substitution than hydroxy-substituted derivatives .
Biological Activity
4-Amino-5-bromo-2-chlorobenzonitrile is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure : The compound has the molecular formula C7H4BrClN2, characterized by a benzene ring substituted with amino, bromo, and chloro groups. Its structural attributes contribute to its reactivity and interaction with biological systems.
This compound is utilized in various biochemical assays and as a precursor for bioactive molecules. It plays a pivotal role in the synthesis of heterocyclic compounds and interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of xenobiotics.
2. Cellular Effects
The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolism. It has been shown to inhibit certain kinases, altering the phosphorylation states of key proteins involved in cellular signaling. This can lead to significant changes in cell function and behavior.
3. Molecular Mechanism
At the molecular level, this compound can bind to enzyme active sites, either inhibiting or activating their functions. For instance, it inhibits cytochrome P450 enzymes by binding to their heme groups, thus affecting metabolic processes.
Toxicity and Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage in animal models. Low doses exhibit minimal toxicity, while higher doses can lead to severe adverse effects including liver and kidney damage. Threshold effects have been established, indicating that certain levels must be reached for toxicity to manifest.
| Dosage Level | Observed Effects |
|---|---|
| Low | Minimal toxicity |
| Moderate | Altered metabolic activity |
| High | Liver and kidney damage |
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to reactive intermediates that can interact with cellular macromolecules, thereby influencing metabolic flux.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent .
- Cancer Research : Preliminary studies indicate that it may have applications in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
